2-(1-Benzamidocyclobutyl)acetic acid
Description
2-(1-Benzamidocyclobutyl)acetic acid is a cyclobutane-containing carboxylic acid derivative characterized by a benzamide substituent at the 1-position of the cyclobutane ring and an acetic acid moiety at the 2-position. The cyclobutane ring introduces significant steric strain, which influences its conformational flexibility and physicochemical properties compared to larger cyclic analogs like cyclohexane derivatives . However, specific pharmacological data for this compound remain sparse in the provided literature.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(1-benzamidocyclobutyl)acetic acid |
InChI |
InChI=1S/C13H15NO3/c15-11(16)9-13(7-4-8-13)14-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) |
InChI Key |
WSJUXAXXLSOAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | pKa (Predicted) | Key Structural Features |
|---|---|---|---|---|
| 2-(1-Benzamidocyclobutyl)acetic acid | C₁₃H₁₅NO₃ | 233.26 | ~4.5* | Cyclobutane, benzamide, acetic acid |
| 2-Cyclobutyl-2-phenylacetic acid | C₁₂H₁₄O₂ | 190.24 | 4.36 ± 0.10 | Cyclobutane, phenyl, acetic acid |
| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Not reported | Cyclobutane, benzyl, carboxylic acid |
| (1H-Benzimidazol-2-yl)acetic acid | C₉H₈N₂O₂ | 176.17 | ~2.5–3.0† | Benzimidazole, acetic acid |
*Estimated based on acetic acid analogs ; †Derived from benzimidazole pKa trends .
Key Observations:
- Cyclobutane vs.
- Benzamide vs. Phenyl/Benzyl Groups : The benzamide group introduces hydrogen-bonding capacity, differentiating it from 2-Cyclobutyl-2-phenylacetic acid (lacking an amide) and 1-Benzylcyclobutane-1-carboxylic acid (lacking both amide and acetic acid groups) .
- Acetic Acid Moiety : The carboxylic acid group (pKa ~4.5) enables ionization at physiological pH, similar to other acetic acid derivatives like diphenylacetic acid (pKa 4.7) .
Limitations and Challenges
- Synthetic Complexity : Introducing the benzamide group onto a strained cyclobutane ring may require specialized catalysts or photochemical methods, increasing production costs.
- Solubility: The compound’s low predicted solubility (due to aromatic and cyclobutane groups) could limit bioavailability, a challenge also noted for (1H-Benzimidazol-2-yl)acetic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
